N-(Thietan-3-yl)oxepan-4-amine
Description
N-(Thietan-3-yl)oxepan-4-amine is a hybrid heterocyclic compound featuring a thietane (3-membered sulfur-containing ring) and an oxepane (7-membered oxygen-containing ring) linked via an amine group.
Properties
Molecular Formula |
C9H17NOS |
|---|---|
Molecular Weight |
187.30 g/mol |
IUPAC Name |
N-(thietan-3-yl)oxepan-4-amine |
InChI |
InChI=1S/C9H17NOS/c1-2-8(3-5-11-4-1)10-9-6-12-7-9/h8-10H,1-7H2 |
InChI Key |
IRXJDINNTHVKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCOC1)NC2CSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thietan-3-yl)oxepan-4-amine typically involves the formation of the thietane and oxepane rings followed by their coupling. One common method for synthesizing thietanes is through the nucleophilic thioetherification of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Oxepane rings can be synthesized via ring expansion reactions of smaller cyclic ethers .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the ring formation steps and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(Thietan-3-yl)oxepan-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the rings.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur in the thietane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(Thietan-3-yl)oxepan-4-amine involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can affect various biochemical pathways, including enzyme inhibition or activation . The compound’s structure allows it to form stable complexes with metal ions, which can be utilized in catalysis or as probes in biological systems .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Thietane-Containing Compounds
- 6-Methyl-1-(2-oxopropyl)-3-(thietan-3-yl)-uracil () :
- Structure : Combines a thietane ring with a uracil base.
- Synthesis : Reacts chloroacetone with thietane-containing uracil derivatives in acetone under basic conditions (K₂CO₃) at 80–85°C for 6 hours .
- Reactivity : The thietane ring’s strain facilitates nucleophilic substitution, making it reactive in alkylation reactions.
Oxepane-Containing Amines
Key Structural Differences
Reactivity and Stability
- Thietane Reactivity : The 3-membered thietane ring is highly strained, making it prone to ring-opening reactions (e.g., nucleophilic substitutions). This contrasts with the stable 6- or 7-membered oxepane/tetrahydropyran rings, which are less reactive but offer conformational versatility .
- Oxepane vs. Tetrahydropyran : The larger oxepane ring (7-membered) in the target compound may confer higher lipophilicity and metabolic stability compared to the 6-membered tetrahydropyran in Example 13 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
